all-trans-5,6-Epoxyretinoic acid
Overview
Description
Synthesis Analysis
The synthesis of all-trans-5,6-Epoxyretinoic acid involves complex biochemical processes that convert Vitamin A into various metabolites, including this compound. These processes are tightly regulated and involve enzymatic reactions that ensure the precise conversion of retinol into its active forms. The synthesis of retinoids is critical for their role in cellular signaling, impacting cell differentiation and proliferation.
Molecular Structure Analysis
The molecular structure of all-trans-5,6-Epoxyretinoic acid is characterized by its retinoid skeleton, which includes a cyclohexene ring, indicating its derivation from Vitamin A. This structure is crucial for its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) within the cell, facilitating its role in gene transcription regulation.
Chemical Reactions and Properties
All-trans-5,6-Epoxyretinoic acid participates in various chemical reactions, primarily involving its interactions with cellular receptors. These interactions trigger a cascade of signaling pathways that regulate gene expression, influencing cellular processes such as differentiation and apoptosis. The compound's chemical properties, including its reactivity and stability, are essential for its biological functions.
Physical Properties Analysis
The physical properties of all-trans-5,6-Epoxyretinoic acid, such as solubility and melting point, influence its distribution and activity within biological systems. These properties are critical for its pharmacokinetic and pharmacodynamic profiles, determining its effectiveness in therapeutic applications.
Chemical Properties Analysis
Chemically, all-trans-5,6-Epoxyretinoic acid exhibits properties typical of retinoids, including its ability to form complexes with nuclear receptors. Its chemical interactions are fundamental to its mechanism of action, mediating its effects on gene expression and cellular functions.
Nagpal, I., & Wei, L.-N. (2019). All-trans Retinoic Acid as a Versatile Cytosolic Signal Modulator Mediated by CRABP1. International Journal of Molecular Sciences. https://consensus.app/papers/alltrans-retinoic-acid-versatile-cytosolic-signal-nagpal/d888a52421d1530ba0878bc46c261f6a/?utm_source=chatgpt.
Costantini, L., Molinari, R., Farinon, B., & Merendino, N. (2020). Retinoic Acids in the Treatment of Most Lethal Solid Cancers. Journal of Clinical Medicine. https://consensus.app/papers/retinoic-acids-treatment-most-lethal-solid-cancers-costantini/613e6d42ae7058068618510827cdccd3/?utm_source=chatgpt.
Khalil, I., Quintens, G., Junkers, T., & Dusselier, M. (2020). Muconic Acid Isomers as Platform Chemicals and Monomers in the Biobased Economy. Green Chemistry. https://consensus.app/papers/muconic-acid-isomers-platform-chemicals-monomers-khalil/7eb95157223658a5873d004e63fde135/?utm_source=chatgpt.
Scientific Research Applications
Application in Biochemistry and Biotechnology
- Field : Biochemistry and Biotechnology
- Summary of Application : The cooxidation activity of highly purified soybean lipoxygenase-2 and -3 was investigated with all-trans-retinoic acid as a co-substrate . Both the isoenzymes rapidly degraded retinoic acid in the presence of linoleic acid, but lipoxygenase-2 had more cooxidation activity than lipoxygenase-3 .
- Methods of Application : During cooxidation, 5,6-epoxyretinoic acid was formed as a major product . The formation of the epoxide was found to be a racemic mixture, indicating its formation by oxidative attack by peroxyl radicals .
- Results or Outcomes : This study demonstrated that 5,6-epoxyretinoic acid is a metabolic product of retinol in kidney under physiological conditions .
Application in Pharmaceutical Toxicology
- Field : Pharmaceutical Toxicology
- Summary of Application : 5,6-Epoxy-all-trans-Retinoic Acid is a metabolite of all-trans Retinoic acid . All-trans Retinoic acid is a metabolite of Vitamin A and adjusts its functions of cellular growth and differentiation .
Application in Gene Editing
- Field : Gene Editing
- Summary of Application : The compound’s role in the modulation of retinoic acid receptors and its consequent impact on transcriptional activity are key areas of research .
Application in Cancer Research
- Field : Cancer Research
- Summary of Application : All-trans-5,6-epoxy Retinoic acid (5,6-epoxy RA) is an agonist of all isoforms of the retinoic acid receptor (RAR; EC 50 s = 77, 35, and 4 nM for RARα, RARβ, and RARγ, respectively) .
- Methods of Application : 5,6-epoxy RA (1 µM) also induces growth arrest of MCF-7 and NB4 cells in vitro . It is a natural metabolite of all-trans retinoic acid, which is a metabolite of vitamin A .
Application in Isotope Research
- Field : Isotope Research
- Summary of Application : Isotopes of “all-trans-5,6-Epoxyretinoic acid” are used for imaging, diagnosis, and newborn screening .
Application in Biochemical and Cell Biology
- Field : Biochemical and Cell Biology
- Summary of Application : “all-trans-5,6-Epoxyretinoic acid” is of interest in this field due to its involvement in the regulation of gene expression . Researchers utilize this compound to study its effects on cellular differentiation and proliferation, given its structural relation to retinoids, which are known to play a pivotal role .
Safety And Hazards
properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHJLBAOLGBJZ-WEDZBJJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C12C(CCCC1(O2)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927033 | |
Record name | 3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | all-trans-5,6-Epoxyretinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012451 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
all-trans-5,6-Epoxyretinoic acid | |
CAS RN |
13100-69-1 | |
Record name | 5,6-Epoxy-5,6-dihydroretinoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13100-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | all-trans-5,6-Epoxyretinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012451 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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